molecular formula C20H17ClN6O4S B2653024 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 893923-68-7

2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2653024
CAS RN: 893923-68-7
M. Wt: 472.9
InChI Key: VNYOGBXWNPDVNZ-UHFFFAOYSA-N
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Description

The compound “2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of pyrimidine . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of similar compounds involves the design of pyrimidine derivatives as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Research has focused on the synthesis of novel heterocyclic compounds derived from structurally related chemicals. These compounds have been explored for their potential as cyclooxygenase inhibitors, demonstrating analgesic and anti-inflammatory activities. The detailed synthesis processes involve various chemical reactions aimed at exploring the therapeutic potential of these new molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Some compounds with a pyrimidinone base, sharing a similar chemical framework, have shown significant antimicrobial and antifungal activities. These findings highlight the potential use of such compounds in treating infections and are comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antiproliferative and Anticancer Activities

Research into pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has unveiled their antiproliferative activity against cancer cell lines. These studies suggest that structurally related compounds could have potential uses in cancer therapy, with specific derivatives showing high potency in inducing apoptotic cell death in tumor cells (Atapour-Mashhad et al., 2017).

Anti-inflammatory and Analgesic Properties

Compounds derived from thiazolopyrimidine derivatives have been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. This research supports the exploration of similar compounds for potential therapeutic applications in treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to inhibit EGFR. EGFR is a protein that plays a crucial role in the regulation of cell growth and division. By inhibiting EGFR, this compound could potentially slow down or stop the growth of cancer cells .

Future Directions

The future directions for research on this compound could include further investigation of its anticancer activity, exploration of its mechanism of action, and optimization of its synthesis process. Additionally, in silico ADMET studies could be performed to explore drug-likeness properties .

properties

IUPAC Name

2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O4S/c1-10-7-13(25-31-10)22-14(28)9-32-18-15-17(26(2)20(30)27(3)19(15)29)23-16(24-18)11-5-4-6-12(21)8-11/h4-8H,9H2,1-3H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYOGBXWNPDVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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